molecular formula C6H12N4 B2631140 1-isopropyl-1H-pyrazole-3,5-diamine CAS No. 1247585-30-3

1-isopropyl-1H-pyrazole-3,5-diamine

Cat. No.: B2631140
CAS No.: 1247585-30-3
M. Wt: 140.19
InChI Key: LXBRPIRIMSASJB-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3,5-diamine is a heterocyclic compound with the molecular formula C6H12N4 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,5-diamine can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular . Additionally, advanced techniques like ultrasound and microwave-assisted reactions are employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and spatial properties of the substituents on the pyrazole ring .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring .

Comparison with Similar Compounds

1-Isopropyl-1H-pyrazole-3,5-diamine can be compared with other similar compounds in the pyrazole family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-propan-2-ylpyrazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBRPIRIMSASJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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